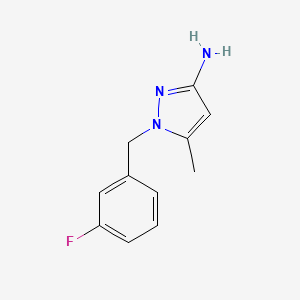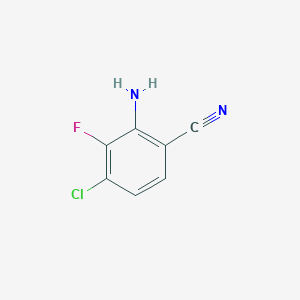
2-(2,4,6-Trimethylphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trimethylphenyl)propan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an amine group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,4,6-Trimethylphenyl)propan-2-amine involves the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with primary amines. This reaction typically occurs in the presence of aqueous potassium hydroxide at room temperature, resulting in the formation of 3-(2,4,6-trimethylphenyl)propionamides . The reaction time ranges from 20 to 45 minutes, and the yields of the resulting amides are between 50% and 97% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and sulfuric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3-(2,4,6-trimethylphenyl)propionamides, ketones, aldehydes, alcohols, and substituted amines .
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imine derivatives through reactions with aldehydes or ketones, which may influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol: This compound features a similar phenyl ring substitution pattern but includes a piperidine ring and a hydroxyl group.
Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine):
Uniqueness
2-(2,4,6-Trimethylphenyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its trimethyl-substituted phenyl ring and propan-2-amine backbone make it a versatile compound for various synthetic and industrial processes.
Propiedades
Número CAS |
30568-43-5 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7H,13H2,1-5H3 |
Clave InChI |
SXCRUNLUFYPHRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)

![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)








![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)


